molecular formula C2H3Cl2NO2 B14645410 Ethane, 1,1-dichloro-2-nitro- CAS No. 56813-76-4

Ethane, 1,1-dichloro-2-nitro-

Cat. No.: B14645410
CAS No.: 56813-76-4
M. Wt: 143.95 g/mol
InChI Key: FPRADIZKSOOOLV-UHFFFAOYSA-N
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Description

Ethane, 1,1-dichloro-2-nitro- is an organic compound with the molecular formula C₂H₃Cl₂NO₂ It is a derivative of ethane, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane, 1,1-dichloro-2-nitro- can be synthesized through several methods. One common method involves the nitration of 1,1-dichloroethane using nitric acid. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of ethane, 1,1-dichloro-2-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1-dichloro-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is 1,1-dichloro-2-aminoethane.

    Substitution: Depending on the nucleophile, products can vary widely, including alcohols, ethers, or amines.

Scientific Research Applications

Ethane, 1,1-dichloro-2-nitro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethane, 1,1-dichloro-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloroethane: Similar in structure but lacks the nitro group.

    1,2-Dichloroethane: Has two chlorine atoms on adjacent carbon atoms.

    Nitroethane: Contains a nitro group but lacks chlorine atoms.

Uniqueness

Ethane, 1,1-dichloro-2-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,1-dichloro-2-nitroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl2NO2/c3-2(4)1-5(6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRADIZKSOOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481572
Record name Ethane, 1,1-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56813-76-4
Record name Ethane, 1,1-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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